molecular formula C15H18N2O4 B2802209 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide CAS No. 953181-14-1

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide

Cat. No. B2802209
CAS RN: 953181-14-1
M. Wt: 290.319
InChI Key: CUZHZYFBHYKNDM-UHFFFAOYSA-N
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Description

Isoxazoles are a type of organic compound in the azole family, which also includes other heterocyclic compounds like imidazoles, thiazoles, and oxazoles. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition of nitrile oxides and alkynes . Another common method is the cyclodehydration of β-hydroxy hydroxamic acids .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The 3,4-dimethoxyphenyl group indicates a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure and functional groups. They are generally stable under normal conditions .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Isoxazoline derivatives, including compounds structurally related to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, for example, is achieved through multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. This methodology highlights the versatility and potential of isoxazoline compounds in synthetic organic chemistry, offering pathways for the development of new chemical entities with enhanced biological activities (Laroum et al., 2019).

Biological Activities and Therapeutic Potential

Isoxazoline derivatives are recognized for their anticancer properties, underscoring the importance of these compounds in medicinal chemistry. These compounds, found in natural sources, have been identified as potential chemotherapeutic candidates due to their structural-activity relationships and the influence of stereochemical aspects on their anticancer activity. The exploration of isoxazoline-containing natural products as anticancer agents suggests a promising avenue for the development of novel anticancer drugs, pointing towards the therapeutic relevance of compounds like 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide (Kaur et al., 2014).

Neuroplasticity and Antidepressant Effects

Research on neuroplasticity as a convergent mechanism of ketamine and classical psychedelics, including compounds that modulate glutamate or serotonin receptors, reveals the potential neurobiological impact of isoxazoline derivatives. These compounds might induce synaptic, structural, and functional changes, suggesting their potential application in developing treatments for depression and other mood disorders. The implications for adaptive rewiring of pathological neurocircuitry provide a neuroplasticity-focused framework for understanding the therapeutic effects of isoxazoline derivatives (Aleksandrova & Phillips, 2021).

Safety and Hazards

Like all chemicals, isoxazole derivatives should be handled with care. Specific safety and hazard information would depend on the specific compound and its properties .

Future Directions

Isoxazole derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry. They have been found to have a wide range of biological activities, making them promising candidates for drug development .

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-16-15(18)9-11-8-13(21-17-11)10-5-6-12(19-2)14(7-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZHZYFBHYKNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide

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